molecular formula C6H5BrN2 B1375756 5-Bromo-4-vinylpyrimidine CAS No. 1333222-29-9

5-Bromo-4-vinylpyrimidine

Cat. No.: B1375756
CAS No.: 1333222-29-9
M. Wt: 185.02 g/mol
InChI Key: SEDPESMXZNGSEC-UHFFFAOYSA-N
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Description

Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. Though direct data on this compound are absent in the provided evidence, insights can be inferred from structurally related 5-bromo-4-substituted pyrimidines (e.g., methyl, chloro, aryl, and trifluoromethyl derivatives) [[1]–[6]].

Properties

IUPAC Name

5-bromo-4-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-2-6-5(7)3-8-4-9-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDPESMXZNGSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745090
Record name 5-Bromo-4-ethenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-29-9
Record name Pyrimidine, 5-bromo-4-ethenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-ethenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-vinylpyrimidine typically involves the bromination of 4-vinylpyrimidine. One common method is the reaction of 4-vinylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-vinylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-vinylpyrimidine and its derivatives depends on the specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in inflammatory pathways, such as prostaglandin E2 synthase and inducible nitric oxide synthase . The exact molecular targets and pathways can vary based on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

Key Observations :

  • Aryl substituents (e.g., 4-(p-tolyl)) increase molecular weight and density due to aromatic bulk .
  • Electron-withdrawing groups (e.g., CF₃) enhance thermal stability but reduce boiling points due to decreased polarity .
  • Amino and chloro groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) facilitate hydrogen bonding, influencing crystal packing and solubility .
  • Vinyl groups likely lower density and boiling points compared to bulkier substituents, with reactivity driven by conjugation and unsaturation.

Substitution Reactions

  • Bromine at 5-position : Facilitates nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki, Heck) for functionalization .
  • Vinyl group at 4-position : Enables Diels-Alder reactions, radical polymerization, or electrophilic additions.

Biological Activity

5-Bromo-4-vinylpyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C6H6BrN3
  • Molecular Weight : Approximately 200.04 g/mol

The presence of a bromine atom and a vinyl group contributes to its reactivity and biological properties.

Research indicates that this compound exhibits various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Compounds containing pyrimidine rings often demonstrate antimicrobial properties. Studies have indicated that this compound can inhibit the growth of various bacterial strains.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound:

  • Bacterial Inhibition : In vitro tests showed that this compound effectively inhibits the growth of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating its potential as an antibacterial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Antiviral Activity

Research has also highlighted the antiviral potential of this compound:

  • Mechanism Against Viruses : Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated the effectiveness of various pyrimidine derivatives, including this compound, against resistant bacterial strains. Results indicated significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiviral Research : Another research effort focused on the compound's potential against RNA viruses. The study reported promising results in inhibiting viral replication in cell cultures, suggesting a need for further exploration in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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